![molecular formula C24H32N4O2 B13130291 9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]- CAS No. 719306-63-5](/img/structure/B13130291.png)
9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry . This compound is characterized by the presence of two 5-aminopentylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione typically involves the reaction of 1,5-diaminoanthracene-9,10-dione with 5-aminopentylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve reaction efficiency and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its hydroquinone form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of DNA topoisomerase II, leading to the accumulation of DNA breaks and ultimately inducing cell death . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase II activity .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: A well-known anticancer agent with a similar anthracenedione core structure.
Doxorubicin: Another anthracenedione derivative used in cancer therapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its ability to interact with biological targets, making it a promising candidate for further research and development in various fields .
Propiedades
Número CAS |
719306-63-5 |
|---|---|
Fórmula molecular |
C24H32N4O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1,5-bis(5-aminopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c25-13-3-1-5-15-27-19-11-7-9-17-21(19)23(29)18-10-8-12-20(22(18)24(17)30)28-16-6-2-4-14-26/h7-12,27-28H,1-6,13-16,25-26H2 |
Clave InChI |
UZZCGGJQWILMNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NCCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


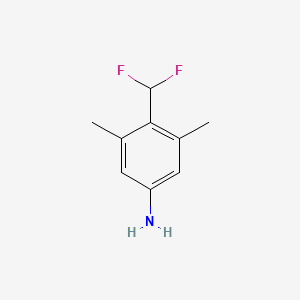

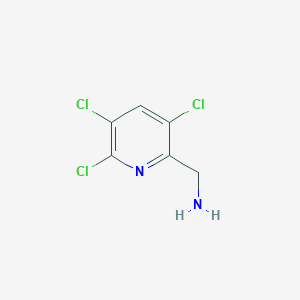


![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
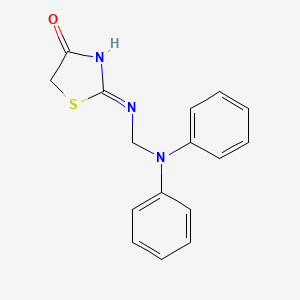
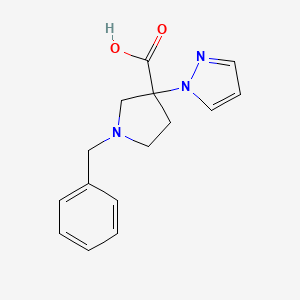
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
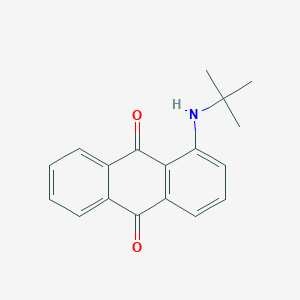
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)

